VDR Binding Affinity: Methylene Calcitriol Maintains Calcitriol‑Equivalent Affinity
In competitive binding assays using recombinant rat VDR, the 2‑methylene scaffold yields binding affinities that are comparable to the native hormone. For the representative 2‑methylene‑19‑nor analog 2MD (compound 4), the Ki value is 1 × 10⁻¹⁰ M, identical to calcitriol (Ki = 1 × 10⁻¹⁰ M) [1]. This class‑level equivalence indicates that the 2‑methylene modification does not impair VDR recognition and maintains the high‑affinity interaction characteristic of the most potent vitamin D analogs.
| Evidence Dimension | VDR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; class‑level Ki = 1 × 10⁻¹⁰ M for the 2‑methylene‑19‑nor prototype 2MD [1] |
| Comparator Or Baseline | Calcitriol (1α,25‑(OH)₂D₃) Ki = 1 × 10⁻¹⁰ M [1] |
| Quantified Difference | Equivalent (ratio = 1.0) |
| Conditions | Competitive binding to full‑length recombinant rat VDR; radiolabeled 1α,25‑(OH)₂D₃ present at 1 nM, Kd = 0.2 nM [1] |
Why This Matters
Equivalent VDR binding ensures that methylene calcitriol can be used as a high‑affinity probe or reference standard in VDR‑dependent assays without the confounding loss of target engagement seen with lower‑affinity vitamin D analogs.
- [1] Sibilska‑Kaminski IK, Fabisiak A, Brzeminski P, Plum LA, Sicinski RR, DeLuca HF. Novel superagonist analogs of 2‑methylene calcitriol: Design, molecular docking, synthesis and biological evaluation. Bioorg Chem. 2022;118:105416. Table 1. doi:10.1016/j.bioorg.2021.105416 View Source
